molecular formula C10H11BrO2 B8696568 4-Bromo-2-cyclopropoxy-1-methoxybenzene

4-Bromo-2-cyclopropoxy-1-methoxybenzene

Cat. No.: B8696568
M. Wt: 243.10 g/mol
InChI Key: RZOZNYZNYMTHIR-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxy-1-methoxybenzene is a substituted benzene derivative featuring a bromine atom at the para position, a methoxy group at the ortho position, and a cyclopropoxy substituent at the meta position.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxy-1-methoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

RZOZNYZNYMTHIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Brominated Methoxybenzenes

Key structural analogs differ in substituents at the ortho, meta, or para positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference(s)
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br (para), OMe (ortho), MOM (meta) C₉H₁₁BrO₃ 247.09 Labile MOM protecting group; used in synthetic intermediates
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene Br (para), OMe (ortho), O(CH₂)₂OMe (meta) C₁₁H₁₅BrO₃ 275.14 Extended alkoxy chain enhances lipophilicity; intermediate in organic synthesis
4-Benzyloxy-2-bromo-1-methoxybenzene Br (ortho), OMe (para), OBn (meta) C₁₄H₁₃BrO₂ 293.16 Benzyloxy group improves stability; used in crystallography studies
4-Bromo-1-isopropyl-2-methoxybenzene Br (para), OMe (ortho), iPr (meta) C₁₀H₁₃BrO 229.11 Bulky isopropyl group increases steric hindrance
2-Bromo-4'-methoxyacetophenone Br (ortho), COCH₃ (para), OMe (meta) C₉H₉BrO₂ 229.07 Ketone functionality enables nucleophilic reactions; industrial intermediate

Reactivity and Functional Group Influence

  • Cyclopropoxy vs.
  • Bromine Position : Para-brominated analogs (e.g., ) typically exhibit lower steric hindrance than ortho-brominated derivatives (e.g., ), facilitating Suzuki-Miyaura couplings or Ullmann reactions.
  • Protecting Groups: Methoxymethoxy (MOM) in and benzyloxy (OBn) in serve as temporary protecting groups for phenolic hydroxyls, with MOM being more acid-labile than benzyloxy.

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